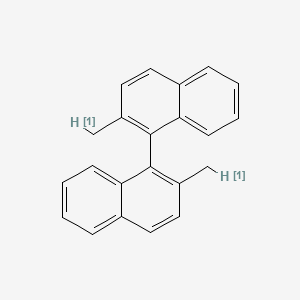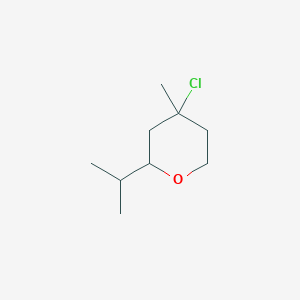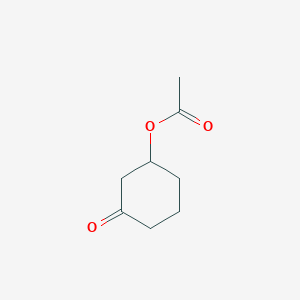
2,3-Diphenyl-1H-inden-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Diphenyl-1H-inden-1-ol is an organic compound that belongs to the class of indanols It is characterized by the presence of two phenyl groups attached to the indene ring system, which is further hydroxylated at the 1-position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Diphenyl-1H-inden-1-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2,3-diphenyl-1H-indene with a suitable oxidizing agent to introduce the hydroxyl group at the 1-position. The reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as palladium or platinum complexes.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions using optimized conditions to ensure high yield and purity. The process may include steps like purification through recrystallization or chromatography to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions: 2,3-Diphenyl-1H-inden-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding hydrocarbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the phenyl rings or the indene ring.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorine, and nucleophiles like amines or thiols.
Major Products:
Oxidation: Formation of 2,3-diphenyl-1H-inden-1-one.
Reduction: Formation of 2,3-diphenylindane.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
2,3-Diphenyl-1H-inden-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism by which 2,3-Diphenyl-1H-inden-1-ol exerts its effects is primarily through its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The phenyl groups can participate in π-π interactions, further stabilizing the compound’s binding to its targets. These interactions can modulate various biochemical pathways, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
1-Indanol: Similar structure but lacks the phenyl groups.
2,3-Dihydro-1H-inden-1-one: Lacks the hydroxyl group.
3,3-Dimethyl-1-indanol: Contains methyl groups instead of phenyl groups.
Uniqueness: 2,3-Diphenyl-1H-inden-1-ol is unique due to the presence of both phenyl groups and the hydroxyl group, which confer distinct chemical and biological properties. This combination of features makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
53347-50-5 |
|---|---|
Molekularformel |
C21H16O |
Molekulargewicht |
284.3 g/mol |
IUPAC-Name |
2,3-diphenyl-1H-inden-1-ol |
InChI |
InChI=1S/C21H16O/c22-21-18-14-8-7-13-17(18)19(15-9-3-1-4-10-15)20(21)16-11-5-2-6-12-16/h1-14,21-22H |
InChI-Schlüssel |
DRUXNIJEGLUQSS-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C3=CC=CC=C3C2O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


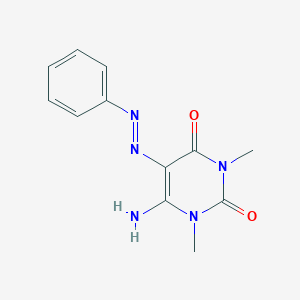
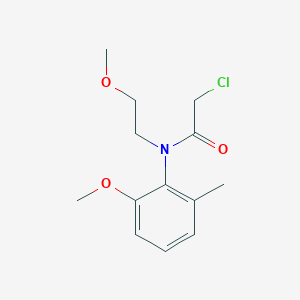
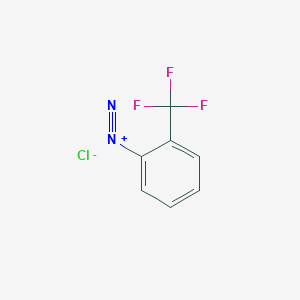
![N'-{4-[(6-Chloro-1-oxo-1lambda~5~-pyridin-2-yl)oxy]phenyl}-N,N-dimethylurea](/img/structure/B14635560.png)

![N-[(3-methylphenyl)methyl]acetamide](/img/structure/B14635568.png)

